Mosnodenvir
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Overview
Description
JNJ-1802 is a novel antiviral compound developed by Janssen Pharmaceutica, primarily targeting the dengue virus. This compound is designed to inhibit the interaction between two viral proteins, nonstructural protein 3 and nonstructural protein 4B, thereby preventing the replication of the virus . Dengue is a significant global health challenge, and JNJ-1802 represents a promising candidate for both the prevention and treatment of this disease .
Chemical Reactions Analysis
JNJ-1802 undergoes various chemical reactions, primarily focusing on its antiviral activity. The compound’s mechanism involves blocking the formation of the viral replication complex by inhibiting the interaction between nonstructural protein 3 and nonstructural protein 4B . This inhibition prevents the formation of new viral RNA, effectively stopping the virus from replicating . The specific reagents and conditions used in these reactions are tailored to maximize the compound’s antiviral efficacy.
Scientific Research Applications
JNJ-1802 has shown significant promise in scientific research, particularly in the field of antiviral therapy. It has demonstrated strong antiviral activity against all four dengue virus serotypes in pre-clinical studies involving non-human primates and mice . The compound has also been evaluated in human clinical trials, where it was found to be safe and well-tolerated . Its applications extend to the prevention and treatment of dengue, with ongoing studies aiming to establish its efficacy in real-world settings .
Mechanism of Action
The mechanism of action of JNJ-1802 involves the inhibition of the interaction between nonstructural protein 3 and nonstructural protein 4B . This interaction is crucial for the formation of the viral replication complex, and by blocking it, JNJ-1802 effectively prevents the replication of the dengue virus . This unique mechanism targets a specific step in the viral life cycle, making it a potent antiviral agent .
Comparison with Similar Compounds
JNJ-1802 is part of a new class of antiviral compounds that target the interaction between viral proteins. Similar compounds include JNJ-A07, which also inhibits the interaction between nonstructural protein 3 and nonstructural protein 4B . JNJ-1802 has shown superior efficacy in pre-clinical studies and is currently one of the most advanced candidates for dengue antiviral therapy . Its unique mechanism of action and broad-spectrum activity against all dengue serotypes set it apart from other antiviral compounds .
Properties
CAS No. |
2043343-94-6 |
---|---|
Molecular Formula |
C26H22ClF3N2O6S |
Molecular Weight |
583.0 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-2-(3-methoxy-5-methylsulfonylanilino)-1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C26H22ClF3N2O6S/c1-36-17-9-15(10-18(11-17)39(3,34)35)32-24(19-6-4-14(27)8-23(19)37-2)25(33)21-13-31-22-7-5-16(12-20(21)22)38-26(28,29)30/h4-13,24,31-32H,1-3H3 |
InChI Key |
QNOPDDHSGQQLCV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)N[C@@H](C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(C2=C(C=C(C=C2)Cl)OC)C(=O)C3=CNC4=C3C=C(C=C4)OC(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
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